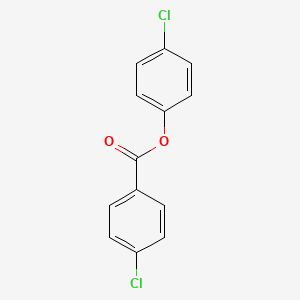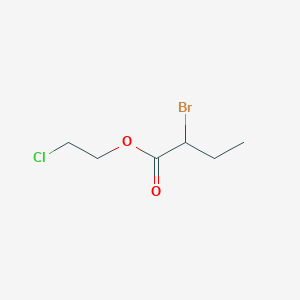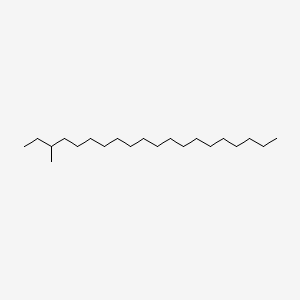
3-Methyleicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyleicosane is a branched alkane with the molecular formula C21H44. It is a derivative of eicosane, where a methyl group is attached to the third carbon atom. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. This compound is known for its hydrophobic properties and is often studied for its role in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyleicosane typically involves the alkylation of eicosane. One common method is the Friedel-Crafts alkylation, where eicosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the 3-methyl derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic cracking and subsequent alkylation processes. The catalytic cracking of long-chain hydrocarbons produces a mixture of alkanes, which can then be selectively alkylated to form this compound. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyleicosane undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids.
Reduction: Catalytic hydrogenation can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methyleicosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyleicosane largely depends on its hydrophobic interactions. In biological systems, it interacts with lipid membranes, influencing membrane fluidity and permeability. Its hydrophobic nature allows it to embed within lipid bilayers, affecting the function of membrane-bound proteins and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosane: The parent compound of 3-Methyleicosane, with a straight-chain structure.
2-Methyleicosane: Another branched isomer with the methyl group on the second carbon.
4-Methyleicosane: A branched isomer with the methyl group on the fourth carbon.
Uniqueness
This compound is unique due to its specific branching at the third carbon, which influences its physical and chemical properties. This specific structure can result in different boiling and melting points compared to its isomers, as well as distinct reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
6418-46-8 |
|---|---|
Molekularformel |
C21H44 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
3-methylicosane |
InChI |
InChI=1S/C21H44/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3)5-2/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
GZCXIMGMPAZPPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



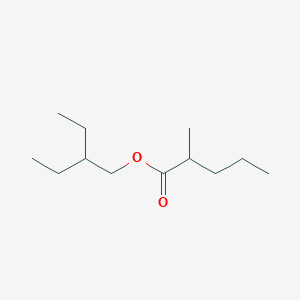
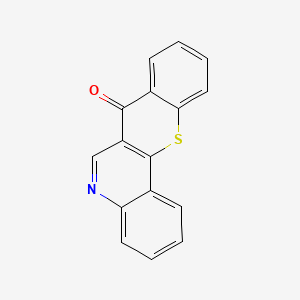
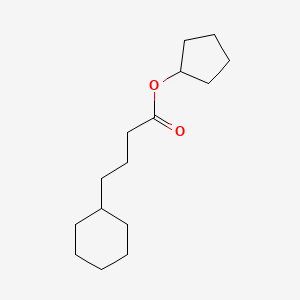
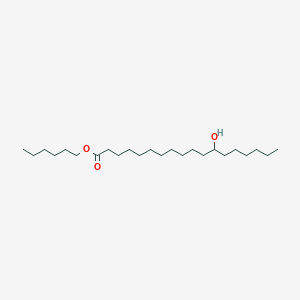




![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
